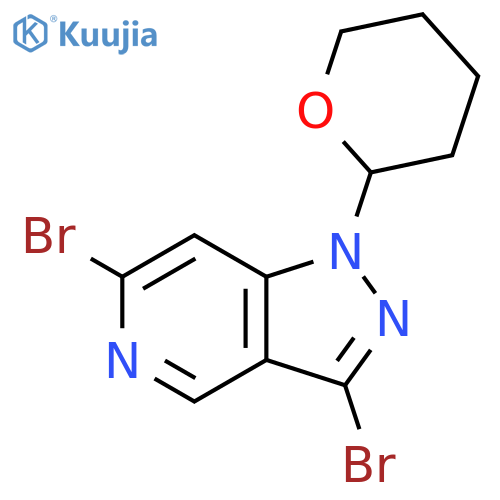

Cas no 1416712-92-9 (3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine)

1416712-92-9 structure

商品名:3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine

CAS番号:1416712-92-9

MF:C11H11Br2N3O

メガワット:361.032540559769

MDL:MFCD22689662

CID:4782224

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine 化学的及び物理的性質

名前と識別子

-

- 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

- 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine

-

- MDL: MFCD22689662

- インチ: 1S/C11H11Br2N3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2

- InChIKey: VBVBKEAECPFNON-UHFFFAOYSA-N

- ほほえんだ: BrC1C2C=NC(=CC=2N(C2CCCCO2)N=1)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 281

- トポロジー分子極性表面積: 39.9

- 疎水性パラメータ計算基準値(XlogP): 3.3

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 219301-1g |

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, 95% min |

1416712-92-9 | 95% | 1g |

$2520.00 | 2023-09-06 | |

| TRC | D198795-50mg |

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine |

1416712-92-9 | 50mg |

$ 785.00 | 2022-06-05 | ||

| TRC | D198795-100mg |

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine |

1416712-92-9 | 100mg |

$ 1300.00 | 2022-06-05 | ||

| Matrix Scientific | 219301-500mg |

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, 95% min |

1416712-92-9 | 95% | 500mg |

$1470.00 | 2023-09-06 |

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1416712-92-9 (3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 4964-69-6(5-Chloroquinaldine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量